molecular formula C20H16N4OS2 B1224828 4-[[[4-(2-Furanylmethyl)-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]thio]methyl]benzonitrile

4-[[[4-(2-Furanylmethyl)-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]thio]methyl]benzonitrile

Cat. No. B1224828
M. Wt: 392.5 g/mol
InChI Key: HYHCSMHOCPTOLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[[4-(2-furanylmethyl)-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]thio]methyl]benzonitrile is a nitrile and a member of benzenes.

Scientific Research Applications

Synthesis and Characterization

  • Derivatives of 1,2,4-triazole, including compounds similar to the chemical , have been synthesized and characterized using various methods such as elemental analysis, IR-spectrophotometry, and HPLC-MS. These compounds are of interest due to their potential biological activities, including antimicrobial properties (Safonov, Panasenko, & Knysh, 2017).
  • Research on similar compounds has led to the synthesis of novel derivatives, which have been tested against various microorganisms to assess their antimicrobial efficacy (Kumar et al., 2010).

Potential Biological Activities

  • These triazole derivatives exhibit a range of biological activities, including antifungal, antibacterial, and antiparasitic effects. Their structures have been confirmed using modern physico-chemical methods, and they show promise for further study in terms of biological action (Suhak, Panasenko, & Knysh, 2017).
  • Some derivatives have been specifically studied for antileishmanial activity and have shown significant effects against Leishmania infantum, a parasite responsible for Leishmaniasis (Süleymanoğlu et al., 2017).

Antioxidant and Antimicrobial Evaluation

  • Certain 1,2,4-triazole derivatives have been synthesized and evaluated for their antioxidant properties, showing significant scavenging of DPPH and superoxide radicals, as well as antimicrobial properties. This highlights their potential use in treating oxidative stress-related diseases and infections (Baytas et al., 2012).

Acute Toxicity Studies

  • Acute toxicity studies have been conducted for certain derivatives, showing them to be in the 4th class of toxicity according to K. K. Sidorov. This provides valuable information on their safety profile for potential therapeutic uses (Safonov, 2018).

properties

Product Name

4-[[[4-(2-Furanylmethyl)-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]thio]methyl]benzonitrile

Molecular Formula

C20H16N4OS2

Molecular Weight

392.5 g/mol

IUPAC Name

4-[[4-(furan-2-ylmethyl)-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile

InChI

InChI=1S/C20H16N4OS2/c21-12-15-5-7-16(8-6-15)14-27-20-23-22-19(11-18-4-2-10-26-18)24(20)13-17-3-1-9-25-17/h1-10H,11,13-14H2

InChI Key

HYHCSMHOCPTOLR-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CN2C(=NN=C2SCC3=CC=C(C=C3)C#N)CC4=CC=CS4

Canonical SMILES

C1=COC(=C1)CN2C(=NN=C2SCC3=CC=C(C=C3)C#N)CC4=CC=CS4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[[4-(2-Furanylmethyl)-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]thio]methyl]benzonitrile
Reactant of Route 2
Reactant of Route 2
4-[[[4-(2-Furanylmethyl)-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]thio]methyl]benzonitrile
Reactant of Route 3
Reactant of Route 3
4-[[[4-(2-Furanylmethyl)-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]thio]methyl]benzonitrile
Reactant of Route 4
Reactant of Route 4
4-[[[4-(2-Furanylmethyl)-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]thio]methyl]benzonitrile
Reactant of Route 5
4-[[[4-(2-Furanylmethyl)-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]thio]methyl]benzonitrile
Reactant of Route 6
Reactant of Route 6
4-[[[4-(2-Furanylmethyl)-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]thio]methyl]benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.